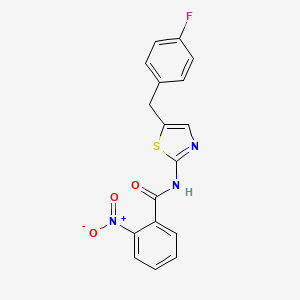

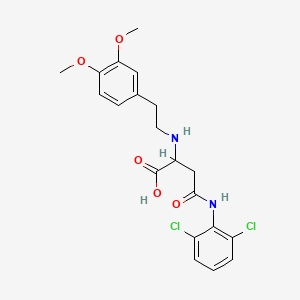

![molecular formula C9H18ClNO B2529744 (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445750-10-5](/img/structure/B2529744.png)

(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

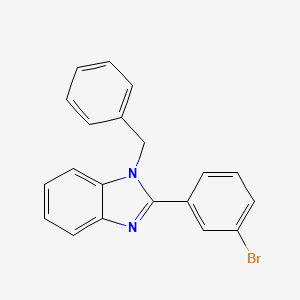

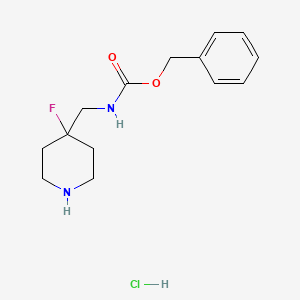

“(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” is a chemical compound with the molecular formula C11H22ClN . It is also known as spiroperidol, a member of the butyrophenone family of antipsychotic medications. The CAS Number of this compound is 2418596-46-8 .

Synthesis Analysis

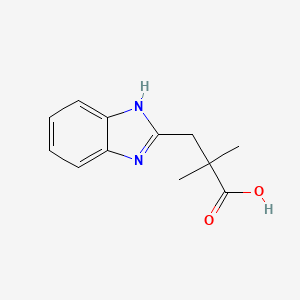

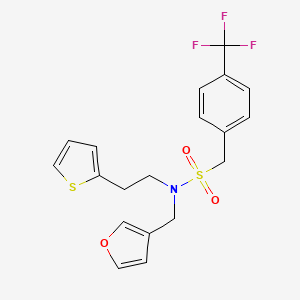

The synthesis of compounds similar to “this compound” has been a research focus in recent years due to their unique structure and potentially valuable biological activity . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 189.73 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

One of the compounds closely related to "(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride", known as YM796, has been characterized for its muscarinic receptor agonistic activity. YM796, specifically the (-)-S isomer, has shown promise in ameliorating cognitive impairment through M1 agonistic activity, displaying significant anti-amnesic effects in various experimental models of amnesia. This was over 100 times greater than the potency of tacrine, a known cholinesterase inhibitor, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Wanibuchi et al., 1994).

Synthetic Applications

Compounds with a 1-oxa-8-azaspiro[4.5]decane structure have been of interest in synthetic organic chemistry due to their unique spirocyclic framework and potential biological activities. For instance, a method has been developed for the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, highlighting the compound's relevance in the synthesis of biologically active compounds (Ogurtsov & Rakitin, 2020).

Chemical Structure and Properties

The crystal structure and synthesis of related compounds, such as 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, have been studied to understand their molecular configuration, which is pivotal in determining their chemical reactivity and potential application in drug design (Wen, 2002).

Biological Activity

Research into the biological activity of spirocyclic compounds, including those related to "this compound", has been extensive. For example, studies have investigated the synthesis and pharmacological evaluation of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for their potential in treating dementia, showcasing the therapeutic potential of these compounds in neurodegenerative diseases (Tsukamoto et al., 1995).

Environmental and Analytical Chemistry

In the context of environmental and analytical chemistry, derivatives of azaspiro decanes have been utilized in the removal of carcinogenic compounds from water, demonstrating their utility beyond pharmacological applications. For instance, a Mannich base derivative of a calix[4]arene incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety has shown high efficiency in removing water-soluble carcinogenic azo dyes, highlighting the compound's potential in environmental remediation (Akceylan et al., 2009).

Safety and Hazards

The safety information for “(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” indicates that it is associated with hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

(3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBZTJHOCHLOPV-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCOCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2(CCOCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)